N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a diamide compound featuring:
- A dimethylaminoethyl group (tertiary amine) linked to an ethanediamide backbone.
- A 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substituent, which includes a methyl group and a five-membered lactam (2-oxopyrrolidin) on the phenyl ring. Synonyms include LS-65281 and AC1Q5PH7, indicating its presence in industrial and pharmacological databases .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12-11-13(6-7-14(12)21-9-4-5-15(21)22)19-17(24)16(23)18-8-10-20(2)3/h6-7,11H,4-5,8-10H2,1-3H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGUMDYDADJFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN(C)C)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with oxalyl chloride to form an intermediate, which is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Basic Information
- Chemical Formula : C17H24N4O3
- CAS Number : 941957-65-9
- Molecular Weight : 320.4 g/mol
Structural Characteristics
The compound features a dimethylamino group attached to an ethyl chain and a phenyl ring substituted with a pyrrolidine moiety. This structural arrangement is significant for its interaction with biological targets.
Pharmacological Research
N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has been investigated for its potential as a pharmacological agent. Its structural similarity to known drugs suggests it may exhibit similar biological activities.
Case Study: Rivastigmine Analogues
Research has indicated that compounds structurally related to this compound may serve as effective inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition is crucial for treating conditions such as Alzheimer's disease. Rivastigmine, a well-known acetylcholinesterase inhibitor, shares structural characteristics with this compound, highlighting its potential therapeutic relevance .
Antidepressant Activity
The compound's structural features suggest possible antidepressant properties. Similar compounds have demonstrated efficacy in inhibiting norepinephrine and serotonin reuptake, which are mechanisms associated with mood regulation.
Research Findings
Studies have shown that derivatives of this compound can inhibit synaptosomal uptake of neurotransmitters, indicating their potential as antidepressants. For instance, compounds with similar amine structures have been tested for their ability to alleviate symptoms of depression by modulating neurotransmitter levels in the brain .
Synthesis of Novel Therapeutics
The synthesis of this compound can be achieved through various chemical pathways that involve the use of isocyanates and carbamates. These synthetic routes are essential for producing analogues that may possess enhanced pharmacological properties or reduced side effects compared to existing medications .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application |
|---|---|---|
| Rivastigmine | Rivastigmine Structure | Alzheimer's treatment |
| This compound | Target Compound Structure | Potential antidepressant |
| Other derivatives | Varies | Various neurological disorders |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Lactam-Containing Analogs
Target Compound vs. 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ():
Amide-Linked Compounds with Tertiary Amines
Target Compound vs. (R)- and (S)-enantiomers in Pharmacopeial Forum ():
Compounds m , n , and o from share:
- Multiple amide bonds.
- Stereochemical complexity (e.g., 2S,4S,5S configurations).
Differences :
- The target lacks the phenoxyacetamido and diphenylhexan-yl groups present in compounds.
- The dimethylaminoethyl group in the target may enhance water solubility compared to bulky aromatic substituents in analogs .
Dimethylamino-Substituted Heterocycles ()**
Compounds like 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one feature:
- Dimethylaminophenyl groups (vs. dimethylaminoethyl in the target).
- Spiro or fused ring systems (e.g., spiro[indoline-pyrrolidin]).
Impact on Bioactivity :
- The ethyl chain in the target’s dimethylamino group may improve membrane permeability compared to aromatic-linked dimethylamino groups in compounds .
Pyrazolyl Carbamoyl Derivatives ()**
Synonyms of the target compound (e.g., N'-{2-[(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)CARBAMOYL]PHENYL}...) suggest structural analogs with pyrazolyl carbamoyl substituents.
Comparison :
- Replacing the oxopyrrolidin group with a pyrazolyl carbamoyl moiety alters hydrogen-bonding capacity and metabolic stability. Pyrazoles are known for enzymatic resistance, whereas lactams may undergo ring-opening reactions .
Research Implications and Gaps
- Pharmacokinetics: The target’s dimethylaminoethyl group may enhance blood-brain barrier penetration compared to analogs with bulkier substituents .
- Synthetic Challenges : Stereochemical control in analogs like those in is more complex than the target’s simpler lactam system .
- Data Limitations : Experimental data (e.g., IC₅₀, logP) for the target compound are absent in provided evidence, necessitating further study.
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H31N7O
- Molecular Weight : 445.56 g/mol
- CAS Number : 1421372-66-8
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. The dimethylaminoethyl group likely enhances its ability to penetrate biological membranes, while the oxopyrrolidine moiety may contribute to its binding affinity at specific receptor sites.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially due to enhanced serotonergic activity.
- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical studies, indicating potential applications in pain management.
Case Studies and Research Findings
- Antidepressant Activity
- Analgesic Effects
- Neuropharmacological Profile
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline moiety. Key steps include amide coupling using reagents like EDCI/HOBt in dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation . Purification often requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol. Purity ≥98% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and confirming its identity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the dimethylaminoethyl group (δ ~2.2–2.5 ppm for N(CH₃)₂) and the 2-oxopyrrolidinyl moiety (δ ~1.8–2.1 ppm for pyrrolidinone protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with error <2 ppm.
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Screen against kinases or proteases (e.g., 10 µM compound concentration, ATP/GTP-coupled assays).
- Cytotoxicity : Use MTT assays on cancer cell lines (IC₅₀ determination).
- Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given the dimethylaminoethyl group’s potential neuromodulatory role .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets, and how can these be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors or histone deacetylases (HDACs). Focus on hydrogen bonding with the ethanediamide backbone and hydrophobic interactions with the 3-methylphenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate via SPR (surface plasmon resonance) to measure kinetic constants (ka/kd) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?
- Methodological Answer :
- NMR Anomalies : Variable-temperature NMR (VT-NMR) can clarify dynamic effects (e.g., rotamers of the ethanediamide group). For split peaks, consider NOESY to confirm spatial proximity of protons .
- HRMS Adducts : Use post-column infusion of ammonium acetate to suppress sodium/potassium adducts. Reprocess data with deconvolution software (e.g., MassLynx) .
Q. What strategies mitigate low yields in the final amide coupling step during synthesis?
- Methodological Answer :
- Reagent Optimization : Replace EDCI/HOBt with PyBOP or HATU for sterically hindered amines.
- Solvent Screening : Test polar aprotic solvents like DMF vs. dichloroethane; add 4Å molecular sieves to scavenge water .
- Temperature Control : Perform reactions at 0–5°C to suppress side reactions (e.g., epimerization).
Contradictions and Resolutions
-
Contradiction : Discrepancies in reported solubility (DMSO vs. aqueous buffer).
- Resolution : Perform phase-solubility studies with co-solvents (e.g., PEG-400) or cyclodextrin complexation to enhance bioavailability .
-
Contradiction : Conflicting IC₅₀ values in kinase assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
